molecular formula C7H7BF3KN2 B13475998 Potassium (2-cyclopropylpyrimidin-5-yl)trifluoroborate

Potassium (2-cyclopropylpyrimidin-5-yl)trifluoroborate

Cat. No.: B13475998
M. Wt: 226.05 g/mol
InChI Key: ABJAXNVGKYBEFU-UHFFFAOYSA-N
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Description

Potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its stability and versatility in various chemical reactions. This compound is part of a broader class of potassium organotrifluoroborates, which are known for their stability in air and moisture, making them valuable reagents in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide typically involves the reaction of 2-cyclopropylpyrimidine with a boron trifluoride source in the presence of a potassium base. One common method is the use of potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids . The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of potassium organotrifluoroborates, including potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide, often involves large-scale batch reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and stringent quality control measures are essential to produce these compounds on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used in reactions involving potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide.

    Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation and moisture interference.

Major Products

The major products formed from reactions involving potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds.

Scientific Research Applications

Potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (2-cyclopropylpyrimidin-5-yl)trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other potassium organotrifluoroborates. Its cyclopropyl and pyrimidinyl groups provide unique steric and electronic properties, making it a valuable reagent in synthetic chemistry.

Properties

Molecular Formula

C7H7BF3KN2

Molecular Weight

226.05 g/mol

IUPAC Name

potassium;(2-cyclopropylpyrimidin-5-yl)-trifluoroboranuide

InChI

InChI=1S/C7H7BF3N2.K/c9-8(10,11)6-3-12-7(13-4-6)5-1-2-5;/h3-5H,1-2H2;/q-1;+1

InChI Key

ABJAXNVGKYBEFU-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CN=C(N=C1)C2CC2)(F)(F)F.[K+]

Origin of Product

United States

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